Levofloxacin Tetrafluoro Impurity 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Levofloxacin Tetrafluoro Impurity 1 is a chemical compound related to Levofloxacin, a broad-spectrum antibiotic used to treat various bacterial infections. This impurity is often studied to understand the purity and stability of Levofloxacin formulations. It is characterized by the presence of four fluorine atoms in its molecular structure, which can influence its chemical behavior and interactions.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of Levofloxacin Tetrafluoro Impurity 1 involves several steps, including substitution and reduction reactions. One method includes carrying out a substitution reaction on a precursor compound with sodium methyl mercaptide in a solvent at a specific temperature. This is followed by a reduction reaction using hydrogen and a catalyst in another solvent at a different temperature to obtain the desired impurity .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and environmentally friendly. These methods aim to minimize byproducts and simplify purification processes. The use of high-purity reagents and controlled reaction conditions ensures the production of high-purity this compound suitable for use as a reference standard in pharmaceutical research .

化学反应分析

Types of Reactions

Levofloxacin Tetrafluoro Impurity 1 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include sodium methyl mercaptide for substitution reactions and hydrogen gas with a catalyst for reduction reactions. The reactions are typically carried out in solvents like methanol or ethanol under controlled temperatures to ensure high yields and purity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of a precursor compound can yield this compound with high purity, which can then be used for further studies and applications .

科学研究应用

Scientific Research Applications

The applications of Levofloxacin Tetrafluoro Impurity 1 span multiple scientific disciplines:

Chemistry

- Reference Standard : It serves as a reference standard to evaluate the purity of levofloxacin formulations. This is crucial for ensuring that pharmaceutical products meet regulatory standards.

- Stability Studies : Researchers utilize this impurity to conduct stability studies on levofloxacin formulations under different environmental conditions.

Biology

- Biological Activity Assessment : Studies focus on understanding how this impurity affects the biological activity of levofloxacin. The impurity may alter the efficacy and safety profile of the antibiotic.

- Mechanism of Action Research : Investigations into how this compound interacts with bacterial enzymes can provide insights into its potential effects on bacterial resistance mechanisms.

Medicine

- Quality Control in Pharmaceuticals : The compound plays a vital role in quality control processes for pharmaceutical formulations containing levofloxacin. Ensuring low levels of impurities is essential for patient safety.

- Adverse Effects Monitoring : Understanding the implications of impurities like this compound can help predict adverse effects associated with levofloxacin therapy .

Industry

- Pharmaceutical Development : In drug development, this impurity is used to optimize formulations by minimizing adverse effects and maximizing therapeutic efficacy.

- Regulatory Compliance : The presence of impurities must be documented to comply with regulatory standards set by health authorities, ensuring that products are safe for public use .

Case Studies

Several studies have highlighted the importance of monitoring impurities like this compound in clinical settings:

- Study on Antibiotic Resistance : Research indicates that impurities may contribute to antibiotic resistance development among certain bacterial strains. This underscores the need to monitor and control impurity levels in antibiotic formulations .

- Clinical Trials : In clinical trials involving levofloxacin, monitoring for adverse effects linked to impurities has been crucial. Reports suggest that certain impurities can exacerbate side effects such as tendonitis or QT prolongation .

作用机制

The mechanism of action of Levofloxacin Tetrafluoro Impurity 1 is related to its parent compound, Levofloxacin. Levofloxacin works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division in bacteria. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing bacterial cell death . The presence of four fluorine atoms in the impurity may influence its binding affinity and interactions with these enzymes, although specific studies on this impurity’s mechanism are limited.

相似化合物的比较

Levofloxacin Tetrafluoro Impurity 1 can be compared with other impurities and related compounds of Levofloxacin, such as:

Levofloxacin Impurity A: (3R)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid.

Levofloxacin Impurity B: (3S)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid.

Levofloxacin Impurity C: Levofloxacin N-Oxide.

Levofloxacin Impurity F: (3S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid.

These impurities differ in their chemical structures and the presence of different functional groups, which can influence their chemical behavior and interactions. This compound is unique due to the presence of four fluorine atoms, which can significantly impact its chemical properties and interactions compared to other impurities.

生物活性

Levofloxacin Tetrafluoro Impurity 1, an impurity related to the antibiotic levofloxacin, has garnered attention in pharmaceutical research due to its potential biological activities and implications for drug efficacy and safety. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of Levofloxacin

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic primarily used to treat various bacterial infections, including pneumonia, urinary tract infections, and skin infections. It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and cell division in bacteria . The presence of impurities like this compound can influence the pharmacological profile of the drug.

Levofloxacin exerts its antibacterial effects through the following mechanisms:

- Inhibition of DNA Gyrase : This enzyme introduces negative supercoils into DNA, which is essential for DNA replication. Inhibition leads to DNA strand breakage.

- Inhibition of Topoisomerase IV : This enzyme is vital for separating replicated DNA strands during cell division. Its inhibition prevents bacterial cell division and growth .

Biological Activity of this compound

The biological activity of this compound can be assessed through various studies focusing on its antibacterial properties and its impact on the efficacy of levofloxacin itself.

Resistance Patterns

The emergence of antibiotic resistance is a critical concern in the use of fluoroquinolones. Research highlights that non-susceptibility to levofloxacin is influenced by prior antibiotic use and the quality of the pharmaceutical formulations. Substandard drugs containing impurities like this compound may exacerbate resistance issues by failing to provide adequate therapeutic levels .

Case Studies

Several case studies illustrate the implications of impurities in antibiotic therapy:

- Case Study 1 : A patient treated with a generic form of levofloxacin experienced treatment failure attributed to poor-quality formulations containing unknown impurities. Switching to a branded product led to symptom resolution, underscoring the importance of drug quality .

- Case Study 2 : In a clinical setting, patients with pneumonia showed varied responses to levofloxacin therapy, with some cases linked to the presence of impurities affecting bioavailability and metabolism. This variability emphasizes the need for rigorous quality control in antibiotic formulations .

Research Findings

Recent studies have explored the broader implications of levofloxacin-related compounds:

- Anticancer Potential : Some research suggests that fluoroquinolones, including levofloxacin, may exhibit anticancer properties. For instance, specific derivatives showed significant cytotoxic effects against breast cancer cell lines with IC50 values indicating promising activity .

- Pharmacokinetics : Levofloxacin demonstrates high oral bioavailability and rapid absorption, which is critical for achieving effective therapeutic concentrations in infections. The presence of impurities could alter pharmacokinetic profiles, potentially leading to suboptimal dosing outcomes .

属性

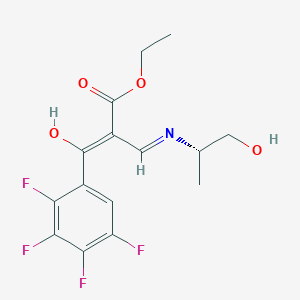

IUPAC Name |

ethyl (Z)-3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4,5-tetrafluorophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F4NO4/c1-3-24-15(23)9(5-20-7(2)6-21)14(22)8-4-10(16)12(18)13(19)11(8)17/h4-5,7,21-22H,3,6H2,1-2H3/b14-9-,20-5?/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXODLUWUEYCDHT-DXMQSZSSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C1=CC(=C(C(=C1F)F)F)F)O)C=NC(C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(/C1=CC(=C(C(=C1F)F)F)F)\O)/C=N[C@@H](C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F4NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。